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Compound of Interest

Compound Name: 2-Bromo-5-fluoropyridin-4-ol

Cat. No.: B1443521 Get Quote

2-Bromo-5-fluoropyridin-4-ol is a multifaceted heterocyclic organic compound characterized

by a pyridine ring substituted with bromine, fluorine, and a hydroxyl group.[1] As a substituted

pyridinol, it stands at the intersection of several key motifs in medicinal chemistry. The pyridine

core is a well-established "privileged structure," frequently found in approved pharmaceuticals,

while the strategic incorporation of halogen atoms is a cornerstone of modern drug design.[2]

This guide offers a detailed exploration of the fundamental physicochemical and, most critically,

the basic properties of 2-Bromo-5-fluoropyridin-4-ol. By dissecting the electronic influence of

its substituents, we aim to provide researchers with the causal insights necessary to effectively

utilize this scaffold in synthetic and drug discovery campaigns.

Core Physicochemical Characteristics
The identity and behavior of 2-Bromo-5-fluoropyridin-4-ol are defined by its fundamental

properties. A critical feature of 4-hydroxypyridines is their existence in a tautomeric equilibrium

with the corresponding pyridin-4(1H)-one form. In solution, the keto (pyridone) tautomer is

predominantly favored, a factor that profoundly influences the molecule's electronic structure

and reactivity.[3]
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Property Data Source(s)

Molecular Formula C₅H₃BrFNO [1][4]

Molecular Weight 191.99 g/mol [1][4]

Appearance
Pale yellow to light brown

compound
[1]

Solubility Soluble in polar solvents [1]

Tautomerism

Exists in equilibrium with 2-

Bromo-5-fluoro-1H-pyridin-4-

one

[3]

A Deep Dive into Basicity: An Analysis of
Substituent Effects
The basicity of pyridine derivatives is dictated by the availability of the lone pair of electrons on

the ring's nitrogen atom for protonation.[5][6] For the parent pyridine molecule, this corresponds

to a pKa of approximately 5.2.[5][7] However, the substituents on the 2-Bromo-5-
fluoropyridin-4-ol ring dramatically alter this fundamental property through a combination of

inductive and mesomeric effects.

Causality Behind the Chemistry: Why Substituents
Matter

The 2-Bromo Substituent: Bromine is a highly electronegative atom that exerts a powerful

electron-withdrawing inductive effect (-I).[5][8] By pulling electron density away from the

aromatic ring, it significantly depletes the electron density at the nitrogen atom. This

deactivation makes the nitrogen lone pair less available to accept a proton, resulting in a

drastic reduction in basicity. The effect is quantitatively demonstrated by comparing pyridine

(pKa ≈ 5.2) to 2-bromopyridine, which has a pKa of just 0.71.[9][10][11][12]

The 5-Fluoro Substituent: Fluorine is the most electronegative element, and its presence on

the ring introduces an even stronger -I effect than bromine. Positioned meta to the nitrogen,

its influence is primarily inductive, further withdrawing electron density and diminishing the
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basic character of the molecule. The pKa of 3-fluoropyridine (which has the same meta-

relationship to the nitrogen) is 2.97, substantially lower than that of pyridine, underscoring

the potent base-weakening nature of fluorine.[13][14][15]

The 4-Hydroxyl Group and Tautomerism: The hydroxyl group at the C4 position exists

predominantly as its 4-pyridone tautomer.[3] This structural form alters the aromatic system

and the electronic environment of the nitrogen atom, generally leading to lower basicity

compared to a simple hydroxyl-substituted pyridine.

Synthesized Conclusion on Basicity
The cumulative impact of two potent electron-withdrawing halogen substituents at the C2 and

C5 positions renders 2-Bromo-5-fluoropyridin-4-ol a very weak base. The combined -I effects

of bromine and fluorine synergistically reduce the electron density on the nitrogen atom to a

great extent. Consequently, its pKa is predicted to be exceptionally low, likely falling below 1.0,

making it significantly less basic than pyridine or even singly halogenated pyridines.

Comparative pKa Data of Related Pyridines
Compound pKa Value

Effect on Basicity
vs. Pyridine

Source(s)

Pyridine (Reference) ~5.2 Baseline [5][7]

2-Bromopyridine 0.71
Strongly Decreased (-I

Effect)
[9][10][11][12]

3-Fluoropyridine 2.97 Decreased (-I Effect) [13][14][15]

2-Bromo-5-

fluoropyridin-4-ol
Predicted to be < 1.0

Very Strongly

Decreased (Combined

-I Effects)

N/A

Synthetic Pathways and Chemical Reactivity
While a direct, documented synthesis for 2-Bromo-5-fluoropyridin-4-ol is not readily

available, a robust and logical pathway can be inferred from the synthesis of its close analog,

2-Bromo-5-fluoropyridine. This common synthetic route highlights the compound's role as a

valuable chemical intermediate.[16]
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Experimental Protocol: A Plausible Two-Step Synthesis
This protocol describes the synthesis of the related intermediate, 2-bromo-5-fluoropyridine,

which serves as a foundational workflow.

Step 1: Bromination of 5-Aminopyridine

Charge a 1000 mL three-neck flask with 400 mL of carbon tetrachloride and 47.05 g (0.5

mol) of 5-aminopyridine.

Add 0.41 g of azobisisobutyronitrile (AIBN) and then, in batches at 20°C, add 195.78 g (1.1

mol) of N-bromosuccinimide (NBS).

Raise the temperature to 50°C and maintain the reaction for 4 hours, monitoring progress via

TLC.

Upon completion, cool the reaction mixture to room temperature and filter. Wash the filter

cake thoroughly with carbon tetrachloride.

Wash the filtrate sequentially with a sodium bicarbonate solution and a saturated saline

solution.

Remove the solvent by rotary evaporation to yield crude 2-bromo-5-aminopyridine, which

can be used directly in the next step.[16]

Step 2: Diazotization and Fluorination (Balz-Schiemann Type Reaction)

In a 2000 mL three-neck flask, combine 375 mL of concentrated hydrochloric acid and 375

mL of water.

Add the crude 2-bromo-5-aminopyridine (from Step 1) in batches at 25°C, stirring until fully

dissolved.

Cool the mixture to 0°C using an ice-salt bath.

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C to

form the diazonium salt.
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After addition is complete, stir for 1 hour at 0°C.

Raise the temperature to 50°C and hold for 2 hours to complete the reaction.

Cool the reaction mixture and pour it into ice water to precipitate the product.

Filter to collect the light yellow precipitate of 2-Bromo-5-fluoropyridine.[16]

Step 1: Bromination

Step 2: Diazotization & Fluorination

5-Aminopyridine

2-Bromo-5-aminopyridine

Bromination

NBS, AIBN
Carbon Tetrachloride, 50°C

2-Bromo-5-aminopyridine

2-Bromo-5-fluoropyridine

Diazotization

1. HCl, NaNO₂, 0°C
2. Heat (50°C)

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-Bromo-5-fluoropyridine.

Reactivity Profile
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2-Bromo-5-fluoropyridin-4-ol is a versatile building block primarily due to the reactivity of the

bromine atom at the C2 position.[1] This position is highly activated for:

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is an excellent handle for

Suzuki, Buchwald-Hartwig, and other coupling reactions, enabling the formation of C-C and

C-N bonds to build more complex molecular architectures.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the ring

substituents facilitates the displacement of the bromide by various nucleophiles.

Significance and Applications in Drug Development
The unique combination of a pyridine scaffold, multiple halogen atoms, and a hydroxyl group

makes 2-Bromo-5-fluoropyridin-4-ol a molecule of significant interest for drug discovery.

Metabolic Stability and Bioavailability: The incorporation of fluorine is a well-established

strategy to enhance metabolic stability by blocking sites susceptible to enzymatic oxidation.

This can improve a drug's half-life and overall pharmacokinetic profile.

Modulation of Physicochemical Properties: The halogens and hydroxyl group allow for fine-

tuning of properties like lipophilicity and hydrogen bonding potential, which are critical for

membrane permeability and target binding.

Scaffold for Bioactive Molecules: The aminopyridine core is central to the design of many

kinase inhibitors.[2] By extension, halogenated pyridinol scaffolds like this one are valuable

starting points for synthesizing novel inhibitors for oncology, as well as potential antiviral and

antifungal agents.[17][18][19]
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Key Structural Features

Drug Discovery Advantages

2-Bromo-5-fluoropyridin-4-ol

Pyridine Core
(Privileged Scaffold)

Fluorine Atom
(-I Effect)

Bromine Atom
(Coupling Handle)

Improved Binding Affinity Enhanced Metabolic Stability Versatile Synthetic Intermediate

Click to download full resolution via product page

Caption: Relationship between structure and utility in drug discovery.

Conclusion
2-Bromo-5-fluoropyridin-4-ol is a highly functionalized heterocyclic compound whose

chemical personality is dominated by the strong electron-withdrawing effects of its dual halogen

substituents. This results in a significantly suppressed basicity, a critical property for

researchers to consider during reaction design and biological screening. Its true value lies in its

potential as a versatile synthetic intermediate, where the reactive bromine handle and the

modulating effects of the fluorine and hydroxyl groups provide a powerful toolkit for constructing

novel and complex molecules. For scientists in drug development, this scaffold offers a

promising starting point for creating next-generation therapeutics with potentially enhanced

pharmacokinetic and pharmacodynamic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1443521?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443521?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

